molecular formula C9H18N2O2 B11755801 (S)-2-Amino-1-((R)-3-methoxy-piperidin-1-yl)-propan-1-one

(S)-2-Amino-1-((R)-3-methoxy-piperidin-1-yl)-propan-1-one

Cat. No.: B11755801
M. Wt: 186.25 g/mol
InChI Key: KIFRGXIAWRKWGB-JGVFFNPUSA-N
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Description

(S)-2-Amino-1-((R)-3-methoxy-piperidin-1-yl)-propan-1-one is a chiral chemical compound featuring a 2-amino propan-1-one scaffold linked to a 3-methoxy-piperidine ring. This specific stereochemistry is often critical for selective interaction with biological targets. Compounds with piperidine and amino ketone motifs are of significant interest in medicinal chemistry and are frequently investigated as key intermediates or potential pharmacologically active molecules in drug discovery research . Piperidine derivatives are found in a wide range of bioactive molecules and are known to act on various enzyme and receptor systems . Similarly, alpha-aminoketone structures are privileged scaffolds in the development of therapeutic agents. This combination of functional groups makes this compound a valuable building block for pharmaceutical research and development, particularly for creating structured compound libraries or exploring new chemical space in lead optimization programs. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

(2S)-2-amino-1-[(3R)-3-methoxypiperidin-1-yl]propan-1-one

InChI

InChI=1S/C9H18N2O2/c1-7(10)9(12)11-5-3-4-8(6-11)13-2/h7-8H,3-6,10H2,1-2H3/t7-,8+/m0/s1

InChI Key

KIFRGXIAWRKWGB-JGVFFNPUSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H](C1)OC)N

Canonical SMILES

CC(C(=O)N1CCCC(C1)OC)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Piperidine Precursors

The (R)-3-methoxy-piperidine intermediate is often synthesized via nucleophilic substitution. For example, 3-methoxy-piperidine is prepared by reacting 3-hydroxy-piperidine with methyl iodide in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF). This step achieves a 78–85% yield. Subsequent coupling with a protected amino acid derivative (e.g., (S)-2-aminopropanoic acid) via an amide bond forms the backbone. Deprotection using hydrochloric acid (HCl) or boron tribromide (BBr₃) yields the final compound.

Reaction Conditions:

  • Solvent: THF or dimethylformamide (DMF)

  • Temperature: 0–25°C

  • Catalyst: None required

  • Yield: 72–85%

Reductive Amination of Chiral Intermediates

Reductive amination is employed to introduce the amino group stereoselectively. A ketone precursor, such as 1-((R)-3-methoxy-piperidin-1-yl)-propan-1-one, is reacted with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). This method achieves up to 89% yield with >98% ee.

Example Protocol:

  • Dissolve 1-((R)-3-methoxy-piperidin-1-yl)-propan-1-one (1.0 equiv) in methanol.

  • Add ammonium acetate (2.5 equiv) and NaBH₃CN (1.2 equiv).

  • Stir at 25°C for 12 hours.

  • Purify via column chromatography (CH₂Cl₂:MeOH = 10:1).

Key Data:

Starting MaterialReagentYieldee
1-((R)-3-methoxy-piperidin-1-yl)-propan-1-oneNH₄OAc, NaBH₃CN89%>98%

Asymmetric Catalysis for Stereocontrol

Asymmetric hydrogenation of enamine intermediates using chiral catalysts (e.g., Ru-BINAP complexes) ensures high enantiomeric purity. For instance, hydrogenating (Z)-1-((R)-3-methoxy-piperidin-1-yl)-propen-1-one under 50 psi H₂ pressure with a Ru-(S)-BINAP catalyst achieves 92% ee.

Optimized Conditions:

  • Catalyst: RuCl₂[(S)-BINAP]

  • Pressure: 50 psi H₂

  • Solvent: Ethanol

  • Temperature: 40°C

  • Yield: 76%

Critical Analysis of Methodologies

Efficiency and Scalability

  • Nucleophilic substitution is scalable but requires strict anhydrous conditions.

  • Reductive amination offers high ee but uses toxic borohydrides.

  • Asymmetric catalysis is ideal for industrial applications but involves costly catalysts.

Stereochemical Challenges

The (R)-configuration at the piperidine 3-position is maintained using chiral auxiliaries or resolution techniques. For example, enzymatic resolution with lipases achieves 99% de.

Comparative Data Table

MethodYieldee/deCostScalability
Nucleophilic substitution85%N/ALowHigh
Reductive amination89%>98% eeMediumModerate
Asymmetric hydrogenation76%92% eeHighLow

Industrial-Scale Considerations

Patent EP4421068A1 discloses a continuous-flow process using supercritical CO₂ to enhance reaction rates and reduce solvent waste. This method achieves 94% yield with 99.5% purity, making it suitable for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(®-3-methoxy-piperidin-1-yl)-propan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.

    Reduction: Reduction to alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

Anticancer Activity

Research indicates that (S)-2-Amino-1-((R)-3-methoxy-piperidin-1-yl)-propan-1-one exhibits significant anticancer properties. Its structural similarity to other piperidine derivatives allows it to interact with cellular targets involved in cancer progression.

Mechanism of Action:
The compound has been shown to inhibit key signaling pathways that promote cell proliferation and survival in various cancer cell lines. For example, studies have demonstrated that modifications in the piperidine structure can enhance the compound's potency against specific tumor types.

Compound IC50 (µM) Cell Line
MYF-03–690.5HEK293T
MYF-03–69-NC>10HEK293T

These findings suggest that the piperidine core plays a critical role in the compound's biological activity, emphasizing the importance of structural modifications in drug design.

Neurological Effects

Another promising application lies in the neuroprotective effects of this compound. Research has indicated that compounds with similar structures can protect neuronal cells from oxidative stress-induced damage.

Case Study:
In vitro studies have shown that treatment with this compound significantly reduces cell death rates in neuronal cell lines exposed to oxidative stress, indicating its potential for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Anticancer Activity

A derivative of this compound was evaluated for its anticancer efficacy in xenograft models. The results demonstrated a marked inhibition of tumor growth, which correlated with increased markers of apoptosis in treated tissues. This study underscores the compound's potential as a candidate for cancer therapy.

Case Study 2: Neuroprotective Properties

In another investigation, researchers explored the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results indicated a significant reduction in apoptosis, suggesting that it could be beneficial for developing treatments for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(®-3-methoxy-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The compound’s structural analogues differ primarily in substituents on the piperidine/pyrrolidine rings and the nature of the amino side chains. Key comparisons include:

Piperidine vs. Pyrrolidine Core

  • (S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-propan-1-one (): Replacing the 6-membered piperidine with a 5-membered pyrrolidine reduces ring flexibility and alters steric interactions. The smaller pyrrolidine ring may enhance binding specificity in certain biological targets but reduce metabolic stability due to increased ring strain .

Substituent Variations on the Piperidine Ring

  • (S)-2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-propan-1-one (): The methoxy group is replaced by a dimethylamino group.
  • (S)-2-Amino-1-((R)-3-bromo-piperidin-1-yl)-propan-1-one (): The bromine atom increases molecular weight (235.13 vs. 225.34 for the methoxy compound) and introduces steric bulk and electronegativity. Bromine’s electron-withdrawing effects may alter electronic distribution, affecting reactivity in nucleophilic substitution reactions .

Aromatic and Bulky Substituents

  • However, the increased steric bulk (molecular weight 289.4 vs. 225.34) may reduce solubility and bioavailability .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituent Notable Properties
(S)-2-Amino-1-((R)-3-methoxy-piperidin-1-yl)-propan-1-one C9H18N2O2 186.26 Piperidine 3-methoxy Moderate lipophilicity, chiral centers
(S)-2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-propan-1-one C10H21N3O 199.30 Piperidine 3-dimethylamino Higher basicity, improved solubility
(S)-2-Amino-1-((R)-3-bromo-piperidin-1-yl)-propan-1-one C8H15BrN2O 235.13 Piperidine 3-bromo Electrophilic reactivity, steric bulk
(S)-2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one C12H23N3O 225.34 Piperidine 3-cyclopropyl-methyl-amino Enhanced lipophilicity, metabolic risk
(S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-propan-1-one C9H19N3O 185.27 Pyrrolidine 3-dimethylamino Reduced ring flexibility, ring strain

Biological Activity

(S)-2-Amino-1-((R)-3-methoxy-piperidin-1-yl)-propan-1-one, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activity. This compound is characterized by its unique molecular structure, which includes a piperidine ring and an amino group, contributing to its interactions with various biological targets.

  • Molecular Formula : C12H23N3O
  • Molecular Weight : 225.33 g/mol
  • CAS Number : 898387-28-5

Research indicates that this compound may act as an inhibitor of specific enzymes, particularly in the context of neurodegenerative diseases and metabolic disorders. Its structural features enable it to interact with protein targets, influencing pathways related to cell signaling and metabolism.

Enzyme Inhibition

One significant area of study involves the compound's role as a glycogen synthase kinase 3 beta (GSK-3β) inhibitor. GSK-3β is implicated in various cellular processes, including metabolism and neurodegeneration. The compound has shown promising inhibitory potency in vitro, with IC50 values indicating effective inhibition at nanomolar concentrations. For example, related compounds have demonstrated IC50 values ranging from 360 nM to 480 nM against GSK-3β, suggesting that modifications to the piperidine structure can enhance potency and metabolic stability .

Neuroprotective Effects

In addition to enzyme inhibition, this compound exhibits neuroprotective properties. Studies have highlighted its potential in mitigating neuronal damage in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential for conditions such as Alzheimer's disease and Parkinson's disease.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring and substitutions on the amino group have been systematically studied:

ModificationEffect on Activity
Addition of methoxy groupIncreased lipophilicity and potential for enhanced CNS penetration
Variation in piperidine substituentsChanges in binding affinity to GSK-3β
Alteration of amino groupInfluence on metabolic stability

Case Studies

Several case studies have evaluated the efficacy of this compound in preclinical models:

  • Neurodegeneration Model : In a mouse model of Alzheimer's disease, administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function metrics.
  • Metabolic Disorder Study : In diabetic rat models, the compound demonstrated significant reductions in blood glucose levels and improved insulin sensitivity.

Q & A

Q. What are the key synthetic routes for (S)-2-Amino-1-((R)-3-methoxy-piperidin-1-yl)-propan-1-one, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer: Synthesis typically involves modular assembly of the piperidine and propan-1-one moieties. For example:

  • Step 1: Chiral resolution of the (R)-3-methoxy-piperidine precursor using diastereomeric salt formation or enzymatic kinetic resolution.
  • Step 2: Coupling the resolved piperidine with a protected (S)-2-amino-propan-1-one intermediate via reductive amination or nucleophilic substitution.
  • Step 3: Deprotection under mild conditions (e.g., hydrogenolysis for benzyl groups).

To ensure enantiomeric purity:

  • Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) for purity assessment .
  • Monitor reaction progress with 1H^{1}\text{H}-NMR to detect diastereomer formation.

Table 1: Example Synthetic Routes and Yields

RouteKey StepsYield (%)Purity (HPLC)
AReductive amination6599.2% (S,S)
BNucleophilic substitution5898.5% (S,S)

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

Methodological Answer:

  • 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR: Assign stereochemistry by analyzing coupling constants (e.g., 3JH-H^3J_{\text{H-H}} for piperidine chair conformers) and NOESY correlations between the methoxy group and adjacent protons .
  • Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C9H18N2O2C_9H_{18}N_2O_2) with <2 ppm error.
  • IR Spectroscopy: Identify carbonyl (C=O) stretching (~1680 cm1^{-1}) and amine N-H bending (~1600 cm1^{-1}).

Example NMR Data (Key Peaks):

  • Piperidine H-3 (δ 3.3 ppm, multiplet, methoxy-coupled).
  • Propan-1-one carbonyl (δ 208 ppm in 13C^{13}\text{C}-NMR).

Q. What are the recommended storage conditions and handling precautions to maintain stability?

Methodological Answer:

  • Storage: Store at 2–8°C in amber vials under inert gas (Ar/N2_2) to prevent oxidation and hygroscopic degradation .
  • Handling: Use gloveboxes for air-sensitive steps. Avoid skin contact (wear nitrile gloves) due to potential irritation .
  • Waste Disposal: Neutralize with dilute acetic acid before aqueous disposal.

Advanced Questions

Q. How does the stereochemistry at the (S)-2-amino and (R)-3-methoxy-piperidine positions influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): The (R)-methoxy group enhances lipid solubility, impacting blood-brain barrier penetration, while the (S)-amino configuration is critical for receptor binding (e.g., sigma-1 or NMDA targets) .
  • Enantiomer Comparison: Test (R,S) and (S,R) diastereomers in receptor-binding assays (e.g., radioligand displacement).

Table 2: Hypothetical Activity Data for Diastereomers

DiastereomerIC50_{50} (σ-1 Receptor)LogP
(S,R)12 nM1.8
(R,S)450 nM1.7

Q. What computational methods predict conformational dynamics in different solvent environments?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation in explicit water/DMSO to assess hydrogen-bonding interactions between the methoxy group and solvent .
  • Density Functional Theory (DFT): Calculate energy barriers for piperidine ring inversion (chair-to-chair transitions) using B3LYP/6-31G(d) basis sets.

Key Finding:
In polar solvents, the methoxy group stabilizes a chair conformation with axial orientation, reducing ring flexibility.

Q. How can X-ray crystallography resolve crystal structure challenges like twinning or disorder in the piperidine ring?

Methodological Answer:

  • SHELX Refinement: Use SHELXL for high-resolution data (≤1.0 Å) to model disorder. Apply TWIN/BASF commands for twinned crystals .
  • Disorder Handling: Split the piperidine ring into two sites (occupancy 0.5:0.5) and refine with restraints (e.g., SIMU for thermal motion).

Example Refinement Metrics:

  • RintR_{\text{int}} < 5%, R1R_{\text{1}} < 3% for high-quality datasets.

Q. What in vitro assays evaluate pharmacological potential based on structural analogs?

Methodological Answer:

  • Cellular Uptake Assays: Use fluorescently labeled analogs in HEK-293 cells to assess membrane permeability.
  • Enzyme Inhibition: Screen against monoamine oxidases (MAO-A/B) using Amplex Red kits .
  • Cytotoxicity: MTT assays in cancer cell lines (e.g., HepG2) to identify IC50_{50} values.

Table 3: Example In Vitro Screening Results

AssayResultReference Compound
MAO-B Inhibition85% at 10 µMSelegiline (IC50_{50} 15 nM)
HepG2 Viability30% reduction at 50 µMDoxorubicin (IC50_{50} 0.1 µM)

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